molecular formula C11H19NO2 B13305058 Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B13305058
M. Wt: 197.27 g/mol
InChI Key: GXLZTHOQXMGHSI-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride . The reaction is carried out in water, making it an environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-pyrrole-2-carboxylate: A simpler pyrrole derivative with similar reactivity but lacking the fused cyclopentane ring.

    Methyl 1H-indole-2-carboxylate: Another heterocyclic compound with a different ring structure but comparable chemical properties.

Uniqueness

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is unique due to its fused ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 3-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-3-14-11(13)12-7-9-5-4-6-10(9)8(12)2/h8-10H,3-7H2,1-2H3

InChI Key

GXLZTHOQXMGHSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CCCC2C1C

Origin of Product

United States

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